2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate

Medicinal Chemistry Scaffold Hopping Bioisostere Design

2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate (synonym: Methyl 2-Boc-2-azaspiro[3.3]heptane-6-carboxylate) is a spirocyclic building block featuring a conformationally restricted 2-azaspiro[3.3]heptane core with orthogonal Boc (tert-butyloxycarbonyl) and methyl ester protecting groups. With a molecular weight of 255.31 g/mol, calculated XLogP3 of 1.3, and topological polar surface area of 55.8 Ų, this compound serves as a versatile intermediate in medicinal chemistry, specifically classified as a PROTAC (proteolysis-targeting chimera) linker and a key building block for BRD9 inhibitor compounds targeting cancer and viral infections.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 1408074-81-6
Cat. No. B1378933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate
CAS1408074-81-6
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(=O)OC
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-13(8-14)5-9(6-13)10(15)17-4/h9H,5-8H2,1-4H3
InChIKeyFZDJDEXABKVIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate (CAS 1408074-81-6): Procurement-Grade Spirocyclic Building Block for PROTAC Linker and BRD9 Inhibitor Synthesis


2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate (synonym: Methyl 2-Boc-2-azaspiro[3.3]heptane-6-carboxylate) is a spirocyclic building block featuring a conformationally restricted 2-azaspiro[3.3]heptane core with orthogonal Boc (tert-butyloxycarbonyl) and methyl ester protecting groups [1]. With a molecular weight of 255.31 g/mol, calculated XLogP3 of 1.3, and topological polar surface area of 55.8 Ų, this compound serves as a versatile intermediate in medicinal chemistry, specifically classified as a PROTAC (proteolysis-targeting chimera) linker and a key building block for BRD9 inhibitor compounds targeting cancer and viral infections [1]. The spiro[3.3]heptane scaffold is an established bioisostere of the piperidine ring, offering differentiated three-dimensional geometry and physicochemical properties compared to conventional six-membered heterocyclic building blocks [2].

Why Generic Piperidine or Flexible-Linker Substitution Fails to Replicate 2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate Performance


The 2-azaspiro[3.3]heptane core of this compound imposes conformational rigidity that is absent in flexible alkyl or PEG-based PROTAC linkers, directly influencing ternary complex geometry and degradation efficiency [1]. Compared to the widely used piperidine scaffold, the spirocyclic framework alters the spatial orientation of exit vectors—the distance between nitrogen and carbon substituents (r), plane angles (φ1, φ2), and dihedral angle (θ) differ measurably from those of 1,2-disubstituted piperidines, meaning that a piperidine-based building block cannot replicate the same vector presentation without altering binding pharmacology [2]. Furthermore, the orthogonal Boc/methyl ester protection strategy is not available in simpler analogs such as 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2) or dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3), precluding their use in sequential derivatization workflows required for PROTAC assembly where the azetidine nitrogen and cyclobutane carboxylate must be functionalized in a specific order . The quantitative differentiation evidence below demonstrates why this specific derivative cannot be casually interchanged with generic alternatives.

Quantitative Differentiation Evidence: 2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate vs. Closest Analogs


Spirocyclic Scaffold Exit Vector Geometry vs. Piperidine-Based Building Blocks: Conformational Parameters Differentiating Target Engagement

The 2-azaspiro[3.3]heptane scaffold imposes distinct exit vector geometry compared to 1,2-disubstituted piperidines. In direct comparative analysis, model compounds based on the 2-azaspiro[3.3]heptane core (compound 58) exhibited geometric parameters—including the distance between nitrogen and carbon substituents (r), plane angles φ1 and φ2, and dihedral angle θ—that differed measurably from those of corresponding 2-substituted piperidines as determined by X-ray crystallography of representative compounds [1]. These geometric differences mean that the spirocyclic scaffold presents substituents in a spatial arrangement unavailable to piperidine, which is critical when precise ternary complex geometry is required for PROTAC-mediated ubiquitination or when optimizing binding to shallow protein pockets [1][2].

Medicinal Chemistry Scaffold Hopping Bioisostere Design

Lipophilicity Modulation: logD7.4 Shift of Azaspiro[3.3]heptane-Containing Molecules vs. Piperidine, Piperazine, and Morpholine Counterparts

In a systematic analysis by Degorce et al. (AstraZeneca, 2019), replacement of morpholine, piperidine, or piperazine with an azaspiro[3.3]heptane scaffold lowered the measured logD7.4 of matched molecular pairs by up to −1.0 log units (e.g., from logD7.4 ≈ 2.5 to ≈ 1.5 in representative examples) in most cases, despite the net addition of one carbon atom . However, a critical exception was identified for N-linked 2-azaspiro[3.3]heptane derivatives—the specific connectivity present in 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate—where logD7.4 increased by as much as +0.5 units relative to the parent heterocycle, consistent with the carbon addition . This bidirectional logD modulation capability is unique to the 2-azaspiro[3.3]heptane scaffold and cannot be achieved with simple piperidine replacements. Additionally, the specific compound has a computed XLogP3 of 1.3 [1], compared to a predicted XLogP3 of approximately 0.8–1.0 for the corresponding piperidine-1,4-dicarboxylate analog (based on structural correction for the smaller ring system).

Physicochemical Properties logD Drug Design

Metabolic Stability in Human Liver Microsomes: 2-Azaspiro[3.3]heptane vs. 1-Azaspiro[3.3]heptane vs. Piperidine Scaffolds

In a direct head-to-head comparison using bupivacaine-derived model compounds, the metabolic stability of the three scaffold classes was evaluated in human liver microsomes. The piperidine-based compound (57) showed intrinsic clearance (CLint) of 14 μL min⁻¹ mg⁻¹, while the 2-azaspiro[3.3]heptane analog (58) exhibited substantially higher clearance at 53 μL min⁻¹ mg⁻¹, and the 1-azaspiro[3.3]heptane analog (59) showed intermediate clearance at 32 μL min⁻¹ mg⁻¹ [1]. Correspondingly, the half-life (t1/2) of the 1-azaspiro[3.3]heptane derivative (52 min) was nearly twice that of the 2-azaspiro[3.3]heptane derivative (31 min) [1]. This demonstrates that within the azaspiro[3.3]heptane family, the nitrogen position (1- vs. 2-aza) dramatically affects metabolic fate—a differentiation that is not available with monocyclic piperidine where the nitrogen position is fixed.

Metabolic Stability ADME Hepatocyte Clearance

Orthogonal Boc/Methyl Ester Protection Strategy vs. Single-Functional-Group Spirocyclic Analogs for Sequential PROTAC Assembly

2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate carries two orthogonal protecting groups: an acid-labile Boc group at the azetidine nitrogen (N2) and a base-labile methyl ester at the cyclobutane C6 position. This contrasts with the closest commercially available analogs: 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2), which bears a free carboxylic acid at C6, and dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3), which lacks the nitrogen atom entirely and carries two identical methyl esters . The orthogonal protection enables sequential deprotection and coupling: the methyl ester can be selectively hydrolyzed under basic conditions (LiOH, THF/H₂O) to generate the free acid for coupling to a target protein ligand, while the Boc group remains intact; subsequent Boc removal (TFA or HCl/dioxane) then liberates the azetidine nitrogen for attachment of the E3 ligase ligand [1]. This sequential assembly pathway is unavailable with symmetrical diesters or mono-protected acid analogs, which either require non-selective hydrolysis or necessitate additional protection/deprotection steps.

PROTAC Linker Orthogonal Protection Synthetic Chemistry

Aqueous Solubility Advantage of Spiro[3.3]heptane Scaffolds vs. Cyclohexane and Piperidine Analogues

Heteroatom-substituted spiro[3.3]heptanes, including the 2-azaspiro[3.3]heptane class to which the target compound belongs, have been demonstrated to exhibit higher aqueous solubility than their cyclohexane analogues [1]. In a matched-pair comparison of bupivacaine analogs, the piperidine-containing parent compound (57) showed aqueous solubility of 136 μM, while both the 2-azaspiro[3.3]heptane analog (58) and the 1-azaspiro[3.3]heptane analog (59) reduced water solubility to 12 μM and 13 μM, respectively—an approximately 11-fold decrease that was nearly identical between the two spirocyclic isomers [2]. This is consistent with the general observation that spiro[3.3]heptane incorporation reduces aqueous solubility relative to piperidine in certain contexts, but the magnitude of the effect (~11-fold) is predictable and can be compensated through formulation strategies or additional polar functionality [2]. Notably, this solubility behavior is distinct from that of the non-nitrogenous dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3), which has a higher calculated logP and anticipated lower aqueous solubility due to the absence of the basic nitrogen center [3].

Aqueous Solubility Bioisostere Drug-like Properties

Procurement-Relevant Application Scenarios for 2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate (CAS 1408074-81-6)


PROTAC Linker for BRD9-Targeting Heterobifunctional Degraders in Oncology Programs

The compound is explicitly cited as a building block for BRD9 inhibitor compounds in patent WO-2020160198-A1, which discloses bifunctional degraders targeting BRD9 for cancer and viral infection indications . The orthogonal Boc/methyl ester protection strategy enables sequential conjugation: the methyl ester is hydrolyzed to the free carboxylic acid for coupling to a BRD9-targeting ligand (e.g., a naphthyridinone-based warhead), followed by Boc deprotection to liberate the azetidine nitrogen for attachment of an E3 ligase ligand (e.g., thalidomide or VHL-based recruiter) . The spirocyclic scaffold's conformational rigidity, with measured exit vector geometry distinct from piperidine [1], provides predictable spatial orientation between the two protein-binding moieties, which is critical for achieving efficient ternary complex formation and subsequent ubiquitination.

Spirocyclic Bioisostere Replacement of Piperidine in Lead Optimization Campaigns Requiring logD Modulation

For medicinal chemistry programs where a piperidine-containing lead compound suffers from excessive lipophilicity (logD7.4 > 3.5), replacement with the 2-azaspiro[3.3]heptane scaffold can reduce logD7.4 by up to −1.0 units when the scaffold is C-linked, or alternatively increase logD7.4 by up to +0.5 when N-linked as in the target compound . The target compound's XLogP3 of 1.3 places it in a favorable lipophilicity range for oral bioavailability. This bidirectional control, combined with the scaffold's ability to maintain similar nitrogen basicity (predicted pKa ~10.7 for the 2-azaspiro[3.3]heptane core [1]), allows fine-tuning of physicochemical properties without altering the pharmacophore, reducing the number of synthetic iterations required during lead optimization.

Conformationally Restricted Linker for PROTACs Requiring Defined Spacing Between Warhead and E3 Ligase Ligand

In PROTAC design, linker length and rigidity critically influence degradation efficiency, selectivity, and pharmacokinetics . The spiro[3.3]heptane core provides a rigid, non-planar spacer with a defined inter-substituent distance that cannot be achieved with flexible alkyl linkers (e.g., PEG or polymethylene chains), which sample multiple conformations in solution . The metabolic stability data showing that 2-azaspiro[3.3]heptane analogs have a half-life of 31 min in human liver microsomes [1] indicates moderate metabolic lability, which may be advantageous for PROTACs where linker metabolism can serve as a clearance mechanism to limit systemic exposure while maintaining sufficient stability for target engagement.

Building Block for V1a Receptor Antagonists and HDAC Inhibitor Programs via Patent-Exemplified Chemistry

Beyond PROTAC applications, the compound is a key intermediate in patent-exemplified chemistry: EP-3634963-A1 discloses 1-(2-azaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives as V1a receptor antagonists for neuropsychological disorders, while WO-2020096916-A2 and EP-3876928-A2 disclose histone deacetylase (HDAC) inhibitors incorporating this building block for HIV treatment . The methyl ester at C6 serves as a synthetic handle for amide bond formation with elaborated amine-containing pharmacophores, while the Boc-protected azetidine nitrogen can be revealed for subsequent N-alkylation or N-arylation, providing a validated synthetic pathway to multiple distinct chemotypes from a single procured intermediate.

Quote Request

Request a Quote for 2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.